molecular formula C11H14BrNO2 B1376247 Tert-butyl 5-bromo-3-methylpicolinate CAS No. 1356037-30-3

Tert-butyl 5-bromo-3-methylpicolinate

Cat. No.: B1376247
CAS No.: 1356037-30-3
M. Wt: 272.14 g/mol
InChI Key: VYEFIDLPUQXRNR-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-3-methylpicolinate: is an organic compound commonly used as an intermediate in chemical research and organic synthesis. It is known for its role in the preparation of various other compounds due to its unique chemical structure, which includes a bromine atom and a tert-butyl ester group attached to a picolinic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3-methylpicolinate typically involves the bromination of a suitable precursor under controlled conditions. One common method includes the reaction of 3-methylpicolinic acid with bromine in the presence of a suitable solvent and catalyst to introduce the bromine atom at the 5-position. The resulting brominated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The bromination and esterification steps are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-bromo-3-methylpicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Oxidation can yield various oxidized forms of the compound, including carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

Tert-butyl 5-bromo-3-methylpicolinate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Medicine: Research into potential therapeutic agents often utilizes this compound as a precursor.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-3-methylpicolinate depends on its specific application. In general, the compound interacts with molecular targets through its bromine atom and ester group, which can participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or other transformations. These interactions enable the compound to modify biological pathways or chemical processes .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-bromo-3-methylpicolinate is unique due to the presence of both the bromine atom and the tert-butyl ester group, which confer distinct reactivity and properties. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields .

Biological Activity

Tert-butyl 5-bromo-3-methylpicolinate is an organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with a bromine atom at the 5-position and a tert-butyl ester group. Its chemical formula is C12H14BrN2O2C_{12}H_{14}BrN_{2}O_2, with a molar mass of approximately 284.15 g/mol. The presence of both the bromine atom and the tert-butyl group enhances its reactivity and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the esterification of 5-bromo-3-methylpicolinic acid with tert-butanol. This reaction can be catalyzed by agents such as boron trifluoride etherate or other acid catalysts. The general procedure is as follows:

  • Reagents : 5-bromo-3-methylpicolinic acid, tert-butanol, boron trifluoride etherate.
  • Reaction Conditions : Heat under reflux for several hours.
  • Purification : Use column chromatography to isolate the product.

This method is scalable for industrial production, where continuous flow reactors may be employed to enhance yield and reduce costs.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. Its derivatives have been studied for potential therapeutic effects, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains.
  • Anticancer Properties : Preliminary research suggests that it may induce apoptosis in cancer cell lines by modulating specific signaling pathways.
  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes, such as protein arginine methyltransferase (PRMT), which is involved in various cellular processes including gene expression and signal transduction.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits PRMT activity

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carboxylate group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function.

  • Enzyme Interaction : The compound's structure allows it to fit into the active site of enzymes like PRMT, blocking substrate access.
  • Cell Signaling Modulation : By affecting key signaling pathways, it can influence cell proliferation and survival.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antimicrobial properties against resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : In vitro studies on various cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation.
  • Enzyme Inhibition Studies : Research has shown that this compound selectively inhibits PRMT5 with an IC50 value indicating effective modulation of protein methylation pathways critical for cancer progression.

Properties

IUPAC Name

tert-butyl 5-bromo-3-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-5-8(12)6-13-9(7)10(14)15-11(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEFIDLPUQXRNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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